Isobutyric Acid: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications
Isobutyric Acid: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyric acid, also known as 2-methylpropanoic acid, is a branched-chain carboxylic acid with the structural formula (CH₃)₂CHCOOH.[1] It is an isomer of n-butyric acid and is classified as a short-chain fatty acid.[1] Found naturally in foods like carobs and vanilla, and as an ethyl ester in croton oil, isobutyric acid is a colorless liquid with a distinct, somewhat unpleasant odor.[1][2] In the laboratory and in industrial settings, it serves as a crucial intermediate in the synthesis of pharmaceuticals, flavors, fragrances, and polymers.[3][4] Its unique branched structure imparts specific physicochemical properties that are critical for its application in research and development.[3] This guide provides an in-depth overview of these properties, along with detailed experimental protocols for their determination in a laboratory setting.
Physicochemical Properties of Isobutyric Acid
The following tables summarize the key physicochemical properties of isobutyric acid, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₂ | [3][5] |
| Molecular Weight | 88.11 g/mol | [5][6] |
| Appearance | Colorless liquid | [3][5][6] |
| Odor | Pungent, sour, cheesy, buttery | [4][6][7] |
| Melting Point | -47 °C (-53 °F; 226 K) | [1][5][8] |
| Boiling Point | 153-155 °C (307.4-311 °F; 426-428 K) | [1][5][8][9] |
| Density | 0.95 g/mL at 25 °C | [10][11][12] |
| Vapor Density | 3.04 (vs air) | [11][12] |
| Vapor Pressure | 1.5 - 1.81 mmHg at 20-25 °C | [6][9][11][12] |
| Refractive Index (n20/D) | 1.393 | [5][10][11][12] |
Table 2: Chemical and Safety Properties
| Property | Value | Reference(s) |
| CAS Number | 79-31-2 | [5][6][8] |
| pKa (Acidity Constant) | 4.84 - 4.86 | [1][6][11] |
| Solubility in Water | 210 g/L at 20 °C; Miscible | [4][11][13] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform | [6][13] |
| Flash Point | 55 °C (131 °F) (Closed Cup) | [1][4][9] |
| Autoignition Temperature | 440 °C (824 °F) | [11][12] |
| Explosive Limits | 1.6 - 7.3% (V) | [11] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for the safe and effective use of isobutyric acid in a laboratory setting. Below are detailed methodologies for key experiments.
Determination of Boiling Point (Micro Method)
The boiling point is a fundamental physical property used for identification and purity assessment.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath with a stirrer)
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
Add a few milliliters of isobutyric acid to the small test tube.
-
Place the capillary tube, with its sealed end facing upwards, into the test tube containing the isobutyric acid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the assembly in the Thiele tube containing the heating oil, making sure the isobutyric acid is below the oil level.
-
Gently heat the side arm of the Thiele tube.[8] Convection currents will ensure uniform heating of the oil.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[3][8] Record this temperature.
Determination of Density using a Pycnometer
A pycnometer allows for the precise measurement of a liquid's density.
Apparatus:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary hole
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Pasteur pipette
-
Lint-free tissue
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).[9]
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring any excess water is expelled through the capillary. There should be no air bubbles.[14]
-
Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow it to equilibrate.
-
Remove the pycnometer from the bath and carefully dry the exterior.
-
Weigh the pycnometer filled with water and record the mass (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with isobutyric acid, following the same procedure as with water (steps 3-5).
-
Weigh the pycnometer filled with isobutyric acid and record the mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer (at the specific temperature) = (Mass of water) / (Density of water at that temperature)
-
Mass of isobutyric acid = m₃ - m₁
-
Density of isobutyric acid = (Mass of isobutyric acid) / (Volume of pycnometer)
-
Determination of Refractive Index using an Abbe Refractometer
The refractive index is a measure of how light bends as it passes through the substance and is useful for purity assessment.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Light source (typically a sodium lamp or white light with a compensator)
-
Dropper or pipette
-
Soft, lint-free tissue
-
Ethanol or acetone for cleaning
Procedure:
-
Turn on the refractometer's light source and the circulating water bath, setting it to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.
-
Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[5]
-
Open the hinged prisms of the refractometer. Using a soft tissue and ethanol, clean the surfaces of both the measuring and illuminating prisms and allow them to dry completely.
-
Using a clean dropper, place 2-3 drops of isobutyric acid onto the surface of the lower (measuring) prism.[15]
-
Gently close the prisms and lock them.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
If using a white light source, a colored band may appear at the borderline. Turn the chromatic dispersion compensator knob until this color fringe disappears and the borderline becomes a sharp, black-and-white line.[16]
-
Turn the fine adjustment knob to position the borderline exactly at the center of the crosshairs.[5]
-
Read the refractive index value from the instrument's scale.
Determination of pKa by Potentiometric Titration
The pKa is a measure of the acidity of a compound. Potentiometric titration provides a precise method for its determination.
Apparatus:
-
Calibrated pH meter with a combination glass electrode
-
Burette (50 mL)
-
Beaker (100 or 150 mL)
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
Nitrogen gas source (optional)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[1][17]
-
Accurately weigh a sample of isobutyric acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Transfer a precise volume (e.g., 50.0 mL) of the isobutyric acid solution to a beaker with a magnetic stir bar.
-
To maintain a constant ionic strength, a salt like KCl can be added.[1]
-
If desired, purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a weak acid.[17]
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Begin stirring at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the volume of the increments (e.g., 0.1 mL).
-
Continue the titration well past the equivalence point until the pH begins to plateau again.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found from the peak of a first derivative plot (ΔpH/ΔV vs. V).
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[18]
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the laboratory use of isobutyric acid.
Caption: Workflow for pKa determination of isobutyric acid via potentiometric titration.
Caption: Relationship between isobutyric acid's properties and its lab applications.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. scribd.com [scribd.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. en.eeworld.com.cn [en.eeworld.com.cn]
- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. westlab.com [westlab.com]
- 14. che.utah.edu [che.utah.edu]
- 15. hinotek.com [hinotek.com]
- 16. youtube.com [youtube.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
